Allyltrichlorosilane
Overview
Description
Synthesis Analysis
Allyltrichlorosilane is synthesized through reactions involving allyl halides and trichlorosilane, typically catalyzed by copper salts in the presence of a tertiary amine. This method offers a straightforward approach to generate allyltrichlorosilanes in excellent yields, highlighting the efficiency and simplicity of the synthesis process (Furuya & Sukawa, 1975).
Molecular Structure Analysis
The molecular structure of allyltrichlorosilane plays a pivotal role in its reactivity and the selectivity of the reactions it undergoes. While direct studies on its molecular structure are sparse, the reaction mechanisms and outcomes suggest a structure conducive to allylic substitutions and additions. The reactivity patterns imply a structure that facilitates nucleophilic attack, leading to various synthesis pathways for organic compounds.
Chemical Reactions and Properties
Allyltrichlorosilane undergoes numerous chemical reactions, including allylation of aldehydes to form homoallylic alcohols with high enantioselectivity when catalyzed by chiral catalysts such as pyridine N-oxide or phosphoramides. These reactions are crucial for synthesizing enantioenriched compounds, demonstrating allyltrichlorosilane's versatility and importance in organic synthesis (Malkov et al., 2005).
Physical Properties Analysis
The physical properties of allyltrichlorosilane, such as boiling point, melting point, and solubility, are essential for its handling and application in various chemical reactions. Although specific data on these properties are not provided in the current literature, understanding them is crucial for optimizing reaction conditions and ensuring the safe use of allyltrichlorosilane in laboratories.
Chemical Properties Analysis
Allyltrichlorosilane's chemical properties, including reactivity with different functional groups and stability under various conditions, dictate its utility in organic synthesis. Its ability to participate in allylic substitutions, additions, and enantioselective reactions underscores its chemical versatility. The compound's reactivity profile is significantly influenced by its molecular structure, particularly the presence of trichlorosilane and allyl groups, which enable a wide range of chemical transformations (Denmark & Fu, 2006).
Scientific Research Applications
Asymmetric Allylation of Aldehydes
Allyltrichlorosilane is used in the asymmetric allylation of aldehydes, promoted by chiral sulfoxides, resulting in homoallylic alcohols with moderate enantiomeric excesses (Massa, Malkov, Kočovský, & Scettri, 2003).
Catalysis with Pyridine N-oxide
It is catalyzed by pyridine N-oxide (+)-METHOX, leading to high enantioselectivities in the allylation of aromatic aldehydes (Malkov, Bell, Castelluzzo, & Kočovský, 2005).
Stereo-selective Allylation in DMF
Allyltrichlorosilanes react regioselectively with aldehydes in N,N-dimethylformamide (DMF) without catalyst, yielding high yields of syn and anti homoallylic alcohols (Kobayashi & Nishio, 1993).
Synthesis of Radiation-Sensitive Substances
Hydrolytic polycondensation of allyltrichlorosilane leads to the production of octaallylsilsesquioxane and nonaallylsisesquoixane, which are oligoorganosilsesquoixane homologues with potential as radiation-sensitive substances (Martynova, Korchkov, & Semyannikov, 1983).
One-Step Regiospecific Synthesis
Allyltrichlorosilanes are prepared via a one-step regiospecific process, reacting allyl chlorides with SiCl4 and NiCp2/HMPA (catalyst) (Lefort, Simmonet, Birot, Déléris, Dunogues, & Calas, 1980).
Enantioselective Synthesis of Homoallylic Alcohols
A method for the preparation of optically active homoallylic alcohols from allyl halides using allyltrichlorosilanes generated in situ (Nakajima, Saito, & Hashimoto, 2000).
Addition to Benzoylhydrazones
Allyltrichlorosilanes react with benzoylhydrazones to afford homoallylic benzoylhydrazines, showing tolerance to steric hindrance and providing high yields of N'-tert-alkyl-N-benzoylhydrazines (Hirabayashi, Ogawa, Sugiura, & Kobayashi, 2001).
Condensation Reaction with Trichlorosilane
Allyltrichlorosilanes are formed in excellent yields through the reaction of trichlorosilane with various allylic chlorides, catalyzed by copper salts (Furuya & Sukawa, 1975).
Safety And Hazards
Allyltrichlorosilane is highly flammable and causes severe skin burns and eye damage . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
trichloro(prop-2-enyl)silane | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSBKQQYCMCKO-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](Cl)(Cl)Cl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Si | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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DSSTOX Substance ID |
DTXSID3059347 | |
Record name | Silane, trichloro-2-propen-1-yl- | |
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Molecular Weight |
175.51 g/mol | |
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Physical Description |
Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline] | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117.5 °C | |
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Flash Point |
95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup) | |
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Density |
1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C | |
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Vapor Density |
6.05 (Air = 1) | |
Record name | Allyltrichlorosilane | |
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Vapor Pressure |
7.066 kPa (53.0 mm Hg) at 47.5 °C | |
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Product Name |
Allyltrichlorosilane | |
Color/Form |
Colorless liquid | |
CAS RN |
107-37-9 | |
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Melting Point |
35 °C | |
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Retrosynthesis Analysis
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